molecular formula C12H13NO4 B12611391 Ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate CAS No. 918937-14-1

Ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate

Cat. No.: B12611391
CAS No.: 918937-14-1
M. Wt: 235.24 g/mol
InChI Key: LZAUXGZYRLQIGW-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a nitro group and a phenyl ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate typically involves the condensation of 3-methylbenzaldehyde with ethyl nitroacetate. The reaction is catalyzed by a base, such as sodium ethoxide, and is carried out under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in Ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl benzoate: Another ester with a fragrant smell, used in perfumes and flavoring agents.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, also used in fragrances.

Uniqueness

Ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate is unique due to the presence of both a nitro group and a phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, setting it apart from simpler esters like ethyl acetate and methyl benzoate.

Properties

CAS No.

918937-14-1

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate

InChI

InChI=1S/C12H13NO4/c1-3-17-12(14)11(13(15)16)8-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3

InChI Key

LZAUXGZYRLQIGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC(=C1)C)[N+](=O)[O-]

Origin of Product

United States

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